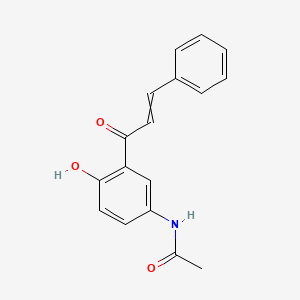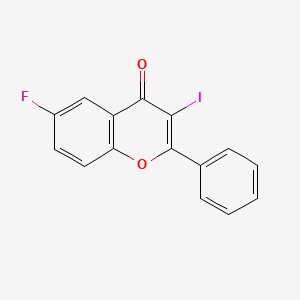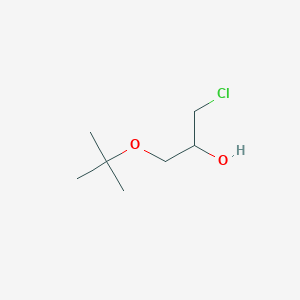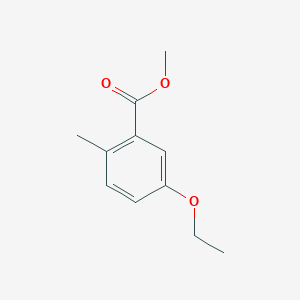
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is an organic compound with the molecular formula C17H15NO3 and a molecular weight of 281.31 g/mol . It is known for its unique structure, which includes a hydroxy group, a phenylallyl group, and an acetamide group. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with cinnamaldehyde under basic conditions to form the intermediate chalcone. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the phenylallyl moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and phenylallyl groups play a crucial role in its biological activity by modulating enzyme activity and receptor binding. The compound can inhibit or activate various enzymes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the phenylallyl group, resulting in different chemical and biological properties.
N-(4-Hydroxy-3-methoxyphenyl)acetamide: Contains a methoxy group instead of the phenylallyl group, leading to variations in reactivity and applications.
Uniqueness
N-(4-Hydroxy-3-(1-oxo-3-phenylallyl)phenyl)acetamide is unique due to the presence of the phenylallyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in various fields .
Eigenschaften
CAS-Nummer |
24449-58-9 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
N-[4-hydroxy-3-[(E)-3-phenylprop-2-enoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-14-8-10-17(21)15(11-14)16(20)9-7-13-5-3-2-4-6-13/h2-11,21H,1H3,(H,18,19)/b9-7+ |
InChI-Schlüssel |
PQOXQUOIPRIKBV-VQHVLOKHSA-N |
Isomerische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)








![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)
![6-Fluoro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8721879.png)



